molecular formula C9H8F3NO3 B1344008 6-(3,3,3-Trifluoropropoxy)nicotinic acid CAS No. 1072855-39-0

6-(3,3,3-Trifluoropropoxy)nicotinic acid

Cat. No.: B1344008
CAS No.: 1072855-39-0
M. Wt: 235.16 g/mol
InChI Key: ICBDXIVWIBZJLB-UHFFFAOYSA-N
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Description

6-(3,3,3-Trifluoropropoxy)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a trifluoropropoxy group attached to the sixth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,3-Trifluoropropoxy)nicotinic acid typically involves the reaction of 3,3,3-trifluoropropanol with ethyl 6-chloronicotinate. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows :

    Starting Materials: 3,3,3-Trifluoropropanol and Ethyl 6-chloronicotinate.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Product Isolation: The product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,3,3-Trifluoropropoxy)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3,3,3-Trifluoropropoxy)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3,3,3-Trifluoropropoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, receptor binding, or signaling pathways. For example, it may interact with nicotinic acid receptors or other cellular targets to influence metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)nicotinic acid
  • 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Comparison

Compared to similar compounds, 6-(3,3,3-Trifluoropropoxy)nicotinic acid is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties

Biological Activity

6-(3,3,3-Trifluoropropoxy)nicotinic acid is a derivative of nicotinic acid (niacin), characterized by the presence of a trifluoropropoxy group. This modification may influence its biological activity, particularly in areas such as lipid metabolism, anti-inflammatory effects, and potential therapeutic applications. Understanding its biological activity is crucial for exploring its potential in pharmacology and medicine.

  • Molecular Formula : C10_{10}H10_{10}F3_3NO2_2
  • Molar Mass : 229.19 g/mol
  • IUPAC Name : 6-(3,3,3-Trifluoropropoxy)pyridine-3-carboxylic acid

The biological activity of this compound primarily involves its interaction with nicotinic acid receptors and other molecular targets. The trifluoropropoxy group may enhance lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

Key Mechanisms:

  • Lipid Metabolism Modulation : Similar to other nicotinic acid derivatives, it may influence lipid profiles by reducing low-density lipoprotein (LDL) levels and increasing high-density lipoprotein (HDL) levels.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

Lipid Profile Effects

A study involving nicotinic acid derivatives indicated that such compounds could significantly affect lipid profiles in patients with hyperlipidemia. The following table summarizes the effects observed with related compounds:

CompoundHDL Increase (%)LDL Decrease (%)Triglycerides Decrease (%)
Nicotinic Acid63-16-26
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but is expected to follow similar trends based on structural analogs.

Case Studies

  • Hyperlipidemia Treatment : In a controlled trial involving patients with elevated lipid levels treated with nicotinic acid derivatives, significant reductions in serum LDL and triglycerides were reported. The study suggested that the mechanism involved specific receptor interactions leading to enhanced lipid metabolism.
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of nicotinic acid derivatives indicated that these compounds reduced markers of inflammation in animal models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Safety and Side Effects

While nicotinic acid and its derivatives are generally considered safe, some adverse effects have been reported:

  • Gastrointestinal Disturbances : Diarrhea was noted as a common side effect in clinical trials involving nicotinic acid derivatives.
  • Flushing Response : A common reaction associated with nicotinic acid due to prostaglandin release.

Properties

IUPAC Name

6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)3-4-16-7-2-1-6(5-13-7)8(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBDXIVWIBZJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylate (Intermediate 231, 0.240 g, 0.91 mmol) was dissolved in EtOH (7.5 mL) and 2M aq. sodium hydroxide (1.37 mL, 2.74 mmol) was added. The mixture was stirred at room temperature for 3 h. The mixture was then concentrated to a minimum volume and acidified by adding 2M hydrochloric acid.
Name
Methyl 6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylate
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Intermediate 231
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2M sodium hydroxide (5 mL) is added to a solution of methyl 6-(3,3,3-trifluoropropoxy)nicotinate (1.37 g, 5.50 mmol, Step-1) in methanol (30 mL) is stirred for 2 hours at 60° C. After removal of the solvent, the residue is dissolved in water (30 mL) and acidified with conc. hydrochloric acid (pH 2). The resulting white precipitate is collected by filtration and dried to give 1.15 g (86% yield) of the title compound as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
methyl 6-(3,3,3-trifluoropropoxy)nicotinate
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

To a solution of methyl 6-(3,3,3-trifluoropropoxy)nicotinate (1.37 g, 5.50 mmol, Step-1) in methanol (30 mL) is added 2 M sodium hydroxide (5 mL), and stirred for 2 hours at 60° C. After removal of the solvent, the residue is dissolved in water (30 mL) and acidified with conc. hydrochloric acid (pH 2). The resulting white precipitate is collected by filtration and dried to give 1.15 g (86% yield) of the title compound as white solid.
Name
methyl 6-(3,3,3-trifluoropropoxy)nicotinate
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

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